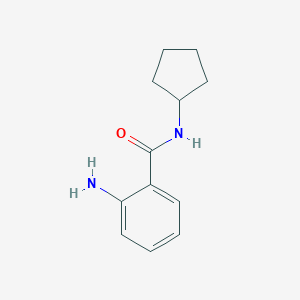

2-amino-N-cyclopentylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclopentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVOXPMLASKJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361382 | |

| Record name | 2-amino-N-cyclopentylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142141-37-5 | |

| Record name | 2-amino-N-cyclopentylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-N-cyclopentylbenzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-amino-N-cyclopentylbenzamide, a valuable scaffold in medicinal chemistry and drug development. The document delves into two primary synthetic strategies: the direct amidation of isatoic anhydride and a two-step approach involving the formation and subsequent reduction of a nitroaromatic intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. All procedures are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Introduction: Significance of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a diverse range of biologically active compounds. Its inherent structural features, including a primary aromatic amine and an amide linkage, allow for versatile derivatization and interaction with various biological targets. N-substituted 2-aminobenzamides have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a cyclopentyl group at the amide nitrogen introduces a lipophilic and conformationally constrained element, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on the practical synthesis of 2-amino-N-cyclopentylbenzamide, providing a robust foundation for its further exploration in drug discovery programs.

Comparative Analysis of Synthetic Strategies

Two principal routes for the synthesis of 2-amino-N-cyclopentylbenzamide are presented herein. The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

| Feature | Route 1: Isatoic Anhydride Amidation | Route 2: Nitrobenzamide Reduction |

| Starting Materials | Isatoic Anhydride, Cyclopentylamine | 2-Nitrobenzoic Acid, Cyclopentylamine |

| Number of Steps | One | Two |

| Key Transformation | Ring-opening amidation with decarboxylation | Amide formation followed by nitro group reduction |

| Byproducts | Carbon dioxide | Varies with reducing agent (e.g., tin salts) |

| Advantages | High atom economy, often simpler workup | Readily available starting materials |

| Disadvantages | Isatoic anhydride can be moisture-sensitive | Two-step process, potential for side reactions during reduction |

Synthetic Route 1: Direct Amidation of Isatoic Anhydride

This is the most direct and efficient method for the preparation of N-substituted 2-aminobenzamides.[1][2] Isatoic anhydride serves as a convenient precursor to an in-situ generated acylating agent.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, cyclopentylamine, acts as the nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate. Subsequent decarboxylation of this intermediate readily affords the desired 2-amino-N-cyclopentylbenzamide with the evolution of carbon dioxide gas.[3]

Experimental Protocol

This protocol is adapted from analogous procedures for the synthesis of N-alkyl-2-aminobenzamides.[1][4]

Materials:

-

Isatoic anhydride (1.0 eq)

-

Cyclopentylamine (1.1 eq)

-

Dimethylformamide (DMF) or an alternative high-boiling solvent

-

Deionized water

-

Ether or Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 eq) and DMF (approximately 5-10 mL per gram of isatoic anhydride).

-

Begin stirring the suspension and slowly add cyclopentylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water. The product should precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/petroleum ether, to yield pure 2-amino-N-cyclopentylbenzamide.

Synthetic Route 2: Reduction of 2-nitro-N-cyclopentylbenzamide

This two-step route provides an alternative to the use of isatoic anhydride. It involves the initial synthesis of 2-nitro-N-cyclopentylbenzamide, followed by the reduction of the nitro group to the corresponding amine.

Step 1: Synthesis of 2-nitro-N-cyclopentylbenzamide

This step typically involves a Schotten-Baumann reaction, where 2-nitrobenzoyl chloride is reacted with cyclopentylamine in the presence of a base to neutralize the HCl byproduct.[5][6]

Materials:

-

2-Nitrobenzoyl chloride (1.0 eq)

-

Cyclopentylamine (1.1 eq)

-

Triethylamine (1.2 eq) or aqueous Sodium Hydroxide

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve cyclopentylamine (1.1 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under an inert atmosphere and cool in an ice bath.

-

Slowly add a solution of 2-nitrobenzoyl chloride (1.0 eq) in DCM to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitro-N-cyclopentylbenzamide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The nitro group is reduced in a stepwise manner on the surface of the catalyst, first to a nitroso group, then to a hydroxylamine, and finally to the amine.

Materials:

-

2-nitro-N-cyclopentylbenzamide (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 2-nitro-N-cyclopentylbenzamide in methanol or ethanol in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC or the cessation of hydrogen uptake).

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to afford the crude 2-amino-N-cyclopentylbenzamide.

-

If necessary, purify the product by recrystallization.

Characterization Data

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), NH₂ protons (broad singlet), NH proton (doublet or triplet), cyclopentyl protons (multiplets, δ 1.0-4.5 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~168 ppm), aromatic carbons (δ 115-150 ppm), cyclopentyl carbons (δ 20-60 ppm) |

| IR (cm⁻¹) | N-H stretching (3200-3500), C=O stretching (~1640), aromatic C-H stretching (~3050), aliphatic C-H stretching (2850-2950) |

| MS (m/z) | Molecular ion peak [M]⁺ at 204, and characteristic fragmentation patterns |

Conclusion

This technical guide has detailed two reliable and scalable synthetic routes for the preparation of 2-amino-N-cyclopentylbenzamide. The direct amidation of isatoic anhydride offers an efficient one-step process, while the reduction of a 2-nitro-N-cyclopentylbenzamide precursor provides a viable alternative. The choice of method will be guided by laboratory-specific considerations. The provided protocols, mechanistic insights, and comparative analysis serve as a valuable resource for chemists engaged in the synthesis and exploration of novel benzamide derivatives for drug discovery and development.

References

-

NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.). Retrieved from [Link]

-

2-Amino-N-cyclohexylbenzamide. PubChem. (n.d.). Retrieved from [Link]

-

The reaction of isatoic anhydride with aldehydes and amines. ResearchGate. (n.d.). Retrieved from [Link]

- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. Google Patents. (n.d.).

-

Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... ResearchGate. (n.d.). Retrieved from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. (2011, November 25). Retrieved from [Link]

-

Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. (n.d.). Retrieved from [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

2-Nitrobenzoyl chloride. PubChem. (n.d.). Retrieved from [Link]

-

Schotten–Baumann reaction. Grokipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Step 1. 2-Amino-N-phenylbenzamide. PrepChem.com. (n.d.). Retrieved from [Link]

-

Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (n.d.). Retrieved from [Link]

-

p-Nitrobenzoyl chloride. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Schotten Baumann Reaction. BYJU'S. (2019, November 17). Retrieved from [Link]

Sources

- 1. 2-Amino-N-methylbenzamide [webbook.nist.gov]

- 2. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum [chemicalbook.com]

- 6. Benzamide, n-benzyl-2-(methylamino)-, [webbook.nist.gov]

"2-amino-N-cyclopentylbenzamide chemical properties"

An In-Depth Technical Guide to 2-amino-N-cyclopentylbenzamide: Properties, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive analysis of 2-amino-N-cyclopentylbenzamide, a derivative of the therapeutically significant 2-aminobenzamide scaffold. While specific literature on this exact molecule is sparse, its chemical properties, synthesis, and potential biological activities can be robustly inferred from extensive research into its structural class. This document serves as a foundational resource for researchers, chemists, and drug development professionals interested in this compound. We will explore its physicochemical properties, detail a reliable and efficient synthetic protocol via the ring-opening of isatoic anhydride, predict its spectroscopic profile, and discuss its potential as a lead compound in medicinal chemistry, particularly in the context of histone deacetylase (HDAC) inhibition. The insights provided are grounded in the established structure-activity relationships of the 2-aminobenzamide pharmacophore, offering a strong rationale for its further investigation.

Introduction: The 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, renowned for its role as a key pharmacophore in a multitude of biologically active agents.[1] Its primary significance stems from the ortho-amino group and the adjacent amide, which together form an effective bidentate zinc-binding group (ZBG). This structural motif is crucial for the potent inhibitory activity of several drugs targeting zinc-containing metalloenzymes, most notably histone deacetylases (HDACs).[1] Dysregulation of HDACs is a hallmark of many cancers, making HDAC inhibitors a vital class of anticancer therapeutics.[1]

2-amino-N-cyclopentylbenzamide incorporates this active core and introduces a cyclopentyl moiety on the amide nitrogen. This lipophilic, alicyclic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, modulate solubility, and provide a distinct steric profile for interaction with the target protein's binding pocket, potentially improving potency and selectivity compared to other derivatives.

Sources

An In-Depth Technical Guide to 2-Amino-N-cyclopentylbenzamide (CAS 142141-37-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-amino-N-cyclopentylbenzamide (CAS 142141-37-5), a molecule of interest in medicinal chemistry and drug discovery. Given the limited publicly available experimental data for this specific compound, this document synthesizes information from closely related analogs and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications. All data derived from analogous compounds are clearly indicated.

Molecular Profile and Physicochemical Properties

2-Amino-N-cyclopentylbenzamide belongs to the 2-aminobenzamide class of compounds, which are recognized as important pharmacophores in drug discovery. The core structure consists of a benzamide scaffold with an amino group at the ortho position and a cyclopentyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of 2-Amino-N-cyclopentylbenzamide and Related Analogs

| Property | 2-Amino-N-cyclopentylbenzamide (Predicted) | 2-Amino-N-cyclohexylbenzamide[1] | N-Cyclopentylbenzamide[2] |

| CAS Number | 142141-37-5 | 56814-11-0 | 53226-42-9 |

| Molecular Formula | C₁₂H₁₆N₂O | C₁₃H₁₈N₂O | C₁₂H₁₅NO |

| Molecular Weight | 204.27 g/mol | 218.29 g/mol | 189.25 g/mol |

| XLogP3-AA | 2.1 (Predicted) | 2.4 | 2.5 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 1 |

| Rotatable Bond Count | 2 | 2 | 2 |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Synthesis and Purification

The synthesis of N-substituted 2-aminobenzamides is commonly achieved through the reaction of isatoic anhydride with a corresponding amine.[3] This method is efficient and proceeds via the nucleophilic attack of the amine on the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired 2-aminobenzamide.

Synthetic Workflow

The proposed synthesis of 2-amino-N-cyclopentylbenzamide follows a well-established one-pot reaction pathway.

Caption: Proposed synthetic workflow for 2-amino-N-cyclopentylbenzamide.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous 2-aminobenzamide derivatives.[3]

Materials:

-

Isatoic anhydride (1.0 eq)

-

Cyclopentylamine (1.1 eq)

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatoic anhydride in a minimal amount of DMF.

-

Slowly add cyclopentylamine to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford pure 2-amino-N-cyclopentylbenzamide.

Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following are expected spectral data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the cyclopentyl ring, and the amine and amide protons. The aromatic protons will likely appear as a multiplet in the range of 6.5-7.5 ppm. The methine proton of the cyclopentyl group adjacent to the nitrogen will be a multiplet further downfield compared to the other cyclopentyl protons. The amine (NH₂) protons will likely appear as a broad singlet, and the amide (NH) proton will be a doublet or triplet depending on coupling with the adjacent cyclopentyl proton.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 168-172 ppm), the aromatic carbons (115-150 ppm), and the carbons of the cyclopentyl ring (20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching (amine and amide): Two bands for the primary amine (around 3400-3200 cm⁻¹) and one for the secondary amide.

-

C=O stretching (amide): A strong absorption band around 1640-1680 cm⁻¹.

-

C-N stretching: Around 1200-1350 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For 2-amino-N-cyclopentylbenzamide (C₁₂H₁₆N₂O), the expected molecular ion peak [M]⁺ would be at m/z = 204.27. Fragmentation patterns can provide further structural information. For the analogous 2-amino-N-cyclohexylbenzamide, prominent fragments are observed at m/z values of 120, 119, 92, and 75.[1]

Potential Biological Activity and Applications in Drug Development

The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Histone Deacetylase (HDAC) Inhibition

2-Aminobenzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors.[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer. The 2-amino group of the benzamide moiety is known to chelate the zinc ion in the active site of class I HDACs.[5]

Caption: Putative binding mode of 2-amino-N-cyclopentylbenzamide in an HDAC active site.

The cyclopentyl group likely occupies a hydrophobic pocket at the rim of the active site, contributing to the binding affinity and selectivity of the inhibitor.

Antiproliferative Activity

Numerous studies have reported the antiproliferative activity of N-substituted benzamide derivatives against various cancer cell lines.[6][7] The mechanism of action can be multifaceted, including the induction of cell cycle arrest and apoptosis, often linked to their HDAC inhibitory activity.

Other Potential Applications

Derivatives of 2-aminobenzamide have also been investigated for a range of other therapeutic applications, including as antimicrobial and anti-inflammatory agents.[3]

Conclusion

2-Amino-N-cyclopentylbenzamide (CAS 142141-37-5) is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology through HDAC inhibition. While specific experimental data for this compound remains scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from closely related analogs. Further experimental investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.

References

-

PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclopentylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Kamal, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5114-5133.

- Nawrocka, W., et al. (2004).

- Ibrahim, H. S., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369.

- Chilin, A., et al. (2013). 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 67, 228-238.

- Xu, W., et al. (2018). Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. European Journal of Medicinal Chemistry, 157, 104-115.

-

ResearchGate. (n.d.). Examples of previously reported 2-aminobenzamides and their inhibitory activity towards different HDAC subtypes. Retrieved from [Link]

- Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

-

Kamal, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5114-5133. [Link]

Sources

- 1. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 4. Cyclopentylamine(1003-03-8) 1H NMR spectrum [chemicalbook.com]

- 5. N-cyclopentyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-amino-N-cyclopentylbenzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This technical guide focuses on the potential mechanism of action of a specific analogue, 2-amino-N-cyclopentylbenzamide. While direct experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related structures to propose a well-grounded, hypothesized mechanism of action. We will explore potential interactions with key biological targets, suggest detailed experimental protocols for validation, and provide a framework for future research and development. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel benzamide derivatives.

Introduction: The Versatility of the Benzamide Scaffold

Benzamides are a class of organic compounds characterized by a carboxamide attached to a benzene ring.[1] This structural motif has proven to be a highly versatile pharmacophore, leading to the development of drugs with diverse therapeutic applications, including antipsychotic, antiemetic, antidepressant, and analgesic properties.[1][2][4][5] The pharmacological profile of a benzamide derivative is heavily influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen.[1][6]

The "2-amino" substitution on the benzamide core is of particular interest as it introduces a key hydrogen bond donor and can significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for various biological targets.[7][8] The N-cyclopentyl group introduces a lipophilic and conformationally constrained moiety that can enhance binding to hydrophobic pockets within target proteins.

Hypothesized Mechanism of Action of 2-amino-N-cyclopentylbenzamide

Based on the known biological activities of structurally similar compounds, we propose a multi-target mechanism of action for 2-amino-N-cyclopentylbenzamide, centered around its potential interaction with receptors in the central nervous system and its ability to modulate inflammatory pathways.

Primary Hypothesized Target: Sigma (σ) and Mu (μ)-Opioid Receptors

Research on the closely related compound, 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide, has demonstrated its activity as a sigma (σ) receptor antagonist and a mu (μ)-opioid receptor agonist.[9] This dual activity suggests a potential for 2-amino-N-cyclopentylbenzamide to exhibit both analgesic and neuropsychiatric effects.[9]

-

Sigma (σ) Receptor Antagonism: Sigma receptors are a unique class of intracellular proteins implicated in a variety of cellular functions and are targets for psychotropic drugs. Antagonism at these receptors could contribute to potential anxiolytic or antipsychotic effects.

-

Mu (μ)-Opioid Receptor Agonism: The μ-opioid receptor is the primary target for opioid analgesics like morphine. Agonism at this receptor leads to a reduction in the perception of pain.[9] The ability to modulate these receptors could offer an alternative to traditional opioids, potentially with a different side-effect profile.[9]

The proposed interaction is likely driven by the formation of hydrogen bonds via the 2-amino group and hydrophobic interactions from the N-cyclopentyl and phenyl moieties within the respective receptor binding pockets.[9]

Secondary Hypothesized Target: Ion Channel Modulation and Anti-inflammatory Effects

Studies on 2-amino-N-phenethylbenzamides, developed for the treatment of Irritable Bowel Syndrome (IBS), have revealed a mechanism involving the reduction of ion channel permeability and anti-inflammatory actions.[10]

-

Ion Channel Permeability: By reducing the permeability of ionic channels, 2-amino-N-cyclopentylbenzamide could exert a local anesthetic and smooth muscle relaxant effect, which would be beneficial in conditions characterized by visceral hypersensitivity and cramping.[10]

-

Anti-inflammatory Action: The anti-inflammatory potential of related benzamides has been demonstrated through the inhibition of pro-inflammatory markers like interleukin-1β (IL-1β) and the stimulation of neuronal nitric oxide synthase (nNOS).[10] This suggests that 2-amino-N-cyclopentylbenzamide could have therapeutic applications in inflammatory conditions.

The following diagram illustrates the hypothesized dual-pathway mechanism of action:

Caption: Hypothesized dual mechanism of action of 2-amino-N-cyclopentylbenzamide.

Experimental Validation Protocols

To validate the hypothesized mechanisms of action, a series of in vitro and ex vivo experiments are proposed.

Receptor Binding Assays

Objective: To determine the binding affinity of 2-amino-N-cyclopentylbenzamide to human sigma (σ) and mu (μ)-opioid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing either the human σ-1 receptor or the human μ-opioid receptor.

-

Radioligand Binding:

-

For σ-1 receptors, use [³H]-(+)-pentazocine as the radioligand.

-

For μ-opioid receptors, use [³H]-DAMGO as the radioligand.

-

-

Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of 2-amino-N-cyclopentylbenzamide.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.

Functional Assays

Objective: To characterize the functional activity of 2-amino-N-cyclopentylbenzamide at the μ-opioid receptor.

Methodology:

-

[³⁵S]GTPγS Binding Assay:

-

Use membranes from CHO cells expressing the human μ-opioid receptor.

-

Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of 2-amino-N-cyclopentylbenzamide.

-

Measure the stimulation of [³⁵S]GTPγS binding as an indicator of G-protein activation.

-

-

cAMP Inhibition Assay:

-

Use HEK293 cells co-expressing the μ-opioid receptor and a cAMP-sensitive reporter gene (e.g., CRE-luciferase).

-

Treat cells with forskolin to stimulate cAMP production.

-

Co-treat with increasing concentrations of 2-amino-N-cyclopentylbenzamide and measure the inhibition of the forskolin-induced signal.

-

Ex Vivo Smooth Muscle Contraction Assay

Objective: To evaluate the spasmolytic activity of 2-amino-N-cyclopentylbenzamide on isolated smooth muscle tissue.

Methodology:

-

Tissue Preparation: Isolate segments of guinea pig ileum and mount them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Induction: Induce contractions with a known spasmogen, such as acetylcholine or histamine.

-

Compound Application: Once stable contractions are achieved, add increasing concentrations of 2-amino-N-cyclopentylbenzamide to the organ bath.

-

Measurement: Record the isometric tension of the muscle strips using a force transducer.

-

Data Analysis: Calculate the EC₅₀ value for the relaxation of smooth muscle contraction.

Anti-inflammatory Marker Expression Analysis

Objective: To assess the effect of 2-amino-N-cyclopentylbenzamide on the expression of key inflammatory and anti-inflammatory markers.

Methodology:

-

Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages or intestinal epithelial cells (e.g., Caco-2).

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Compound Treatment: Co-treat the cells with LPS and varying concentrations of 2-amino-N-cyclopentylbenzamide.

-

Gene Expression Analysis (qPCR): Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of IL-1β and nNOS.

-

Protein Expression Analysis (ELISA/Western Blot): Analyze cell supernatants for secreted IL-1β protein levels using ELISA, and cell lysates for nNOS protein expression by Western blotting.

The following diagram outlines the proposed experimental workflow:

Caption: Proposed experimental workflow for validating the mechanism of action.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Receptor Binding Affinity

| Compound | σ-1 Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) |

| 2-amino-N-cyclopentylbenzamide | Experimental Value | Experimental Value |

| Positive Control 1 | Known Value | N/A |

| Positive Control 2 | N/A | Known Value |

Table 2: Functional Activity at μ-Opioid Receptor

| Compound | [³⁵S]GTPγS Binding EC₅₀ (nM) | cAMP Inhibition IC₅₀ (nM) |

| 2-amino-N-cyclopentylbenzamide | Experimental Value | Experimental Value |

| Agonist Control | Known Value | Known Value |

Table 3: Spasmolytic and Anti-inflammatory Activity

| Compound | Smooth Muscle Relaxation EC₅₀ (µM) | IL-1β Inhibition IC₅₀ (µM) | nNOS Upregulation (Fold Change) |

| 2-amino-N-cyclopentylbenzamide | Experimental Value | Experimental Value | Experimental Value |

| Spasmolytic Control | Known Value | N/A | N/A |

| Anti-inflammatory Control | N/A | Known Value | Known Value |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothesized, overview of the potential mechanism of action of 2-amino-N-cyclopentylbenzamide, drawing upon the established pharmacology of structurally related compounds. The proposed multi-target engagement of CNS receptors and peripheral inflammatory pathways suggests a promising therapeutic potential for this molecule in a range of disorders, including chronic pain, neuropsychiatric conditions, and inflammatory diseases.

The experimental protocols outlined herein offer a clear path forward for the empirical validation of these hypotheses. Future research should focus on a full in vitro and in vivo characterization of the compound's pharmacological profile, including pharmacokinetic and toxicological studies, to fully elucidate its therapeutic potential and pave the way for further drug development efforts. The broader class of benzamides continues to be a rich source of novel therapeutic agents, and a thorough investigation of compounds like 2-amino-N-cyclopentylbenzamide is a critical step in unlocking their full potential.[1][2]

References

- Benchchem. (n.d.). 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide.

- MDPI. (2024, July 18). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment.

- Smolecule. (2023, August 26). 2,3-dichloro-N-[1-[cyclopentyl(methyl)amino]-1-oxopropan-2-yl]benzamide.

- MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.

- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.

- ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on....

- PubChem. (n.d.). N-cyclopentylbenzamide.

- PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide.

- ResearchGate. (2000, September 1). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.

- PubMed. (n.d.). Pharmacological classification of benzamides.

- Pharmaguideline. (n.d.). Benzamides: Sulpiride.

- PMC - NIH. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- PMC - NIH. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.

- PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.

- Taylor & Francis. (n.d.). Benzamide – Knowledge and References.

- Benchchem. (n.d.). 5-Amino-N-cyclopropylmethyl-2-methyl-benzamide.

- PMC - NIH. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.

- PubMed. (n.d.). Consensus on the use of substituted benzamides in psychiatric patients.

- Benchchem. (n.d.). 5-amino-N-cyclopropyl-2-(methylamino)benzamide.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) [benchchem.com]

- 10. mdpi.com [mdpi.com]

The Therapeutic Potential of 2-amino-N-cyclopentylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – remains a cornerstone of efficient drug discovery. The 2-aminobenzamide core is one such scaffold, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents.[1][2] This technical guide delves into a specific, yet promising, subset of this chemical family: 2-amino-N-cyclopentylbenzamide derivatives . By combining the established pharmacophoric features of the 2-aminobenzamide moiety with the unique properties of the N-cyclopentyl group, these compounds present a compelling area of investigation for researchers and drug development professionals. This document aims to provide an in-depth exploration of their synthesis, known and potential biological activities, and the experimental methodologies crucial for their evaluation.

The Architectural Logic: Deconstructing the 2-amino-N-cyclopentylbenzamide Scaffold

The therapeutic potential of this molecular architecture arises from the synergistic contribution of its constituent parts:

-

The 2-Aminobenzamide Core: This moiety is a well-established zinc-binding group, a feature critical for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs).[1][2] The ortho-amino group and the adjacent amide functionality can form a bidentate chelation with the zinc ion in the active site of these enzymes.[1][2] Beyond HDAC inhibition, the 2-aminobenzamide scaffold has been explored for a range of other biological activities, including anticonvulsant and antimicrobial effects.[1]

-

The N-Cyclopentyl Group: The incorporation of a cyclopentyl ring on the amide nitrogen introduces several key physicochemical properties. Cyclopentyl groups can enhance metabolic stability and improve the pharmacokinetic profile of a molecule.[3] Furthermore, the non-planar, puckered nature of the cyclopentyl ring can provide a degree of conformational rigidity, influencing how the molecule interacts with its biological target. This can lead to improved potency and selectivity. The use of N-cyclopentylbenzamide derivatives has been noted in the development of treatments for psychotic and cognitive disorders, highlighting the neurological relevance of this substituent.[4]

This strategic combination of a proven pharmacophore with a modulator of physicochemical and conformational properties makes the 2-amino-N-cyclopentylbenzamide scaffold a promising starting point for the design of novel therapeutics.

Synthetic Pathways: From Precursors to Products

A robust and versatile synthetic strategy is paramount for the exploration of any chemical scaffold. For 2-amino-N-cyclopentylbenzamide derivatives, the most direct and widely adopted method involves the reaction of isatoic anhydride with cyclopentylamine.[5][6] This approach is favored for its operational simplicity and generally good yields.

General Synthesis of 2-amino-N-cyclopentylbenzamide

The reaction proceeds via the nucleophilic attack of cyclopentylamine on one of the carbonyl groups of isatoic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate, which upon decarboxylation, yields the desired 2-amino-N-cyclopentylbenzamide.

Caption: General Synthetic Pathway for 2-amino-N-cyclopentylbenzamide.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Amine Addition: To the stirred solution, add cyclopentylamine (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography to yield the pure 2-amino-N-cyclopentylbenzamide.

This robust synthesis allows for the facile production of the core scaffold, which can then be further functionalized to create a library of derivatives for structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Applications

While specific studies on 2-amino-N-cyclopentylbenzamide derivatives are emerging, the broader classes of 2-aminobenzamides and N-cyclopentylbenzamides have been investigated for a multitude of biological activities.

Anticancer Activity

The most prominent therapeutic application of 2-aminobenzamide derivatives is in oncology, primarily as Histone Deacetylase (HDAC) inhibitors .[1][2]

-

Mechanism of Action as HDAC Inhibitors: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[2] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. The 2-aminobenzamide moiety acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.[1][2] This leads to the re-expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Proposed Mechanism of Action as HDAC Inhibitors.

-

Other Anticancer Mechanisms: Beyond HDAC inhibition, related benzamide scaffolds have shown anticancer activity through other mechanisms, such as the inhibition of tubulin polymerization.[7] This suggests that 2-amino-N-cyclopentylbenzamide derivatives could also be investigated for their effects on the cytoskeleton and cell division.

Experimental Protocol: In Vitro Anticancer Evaluation (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the 2-amino-N-cyclopentylbenzamide derivative in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the 96-well plates with the compound-containing medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

The 2-aminobenzamide scaffold has been identified in compounds with antimicrobial properties.[5] The mechanism of action can vary, but it often involves the inhibition of essential bacterial or fungal enzymes.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[5]

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in a suitable broth.

-

Compound Dilution: Serially dilute the 2-amino-N-cyclopentylbenzamide derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Various aminobenzamide and related heterocyclic derivatives have been investigated as kinase inhibitors.[8] The 2-amino group can act as a hydrogen bond donor, a key interaction in many kinase inhibitor binding modes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for a specific kinase like EGFR)

-

Reagents: Obtain the purified recombinant kinase, a suitable substrate peptide, and ATP.

-

Reaction Setup: In a 96-well plate, combine the kinase, the 2-amino-N-cyclopentylbenzamide derivative at various concentrations, and the substrate peptide in a reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR): A Roadmap for Optimization

Systematic modification of the 2-amino-N-cyclopentylbenzamide scaffold is crucial for optimizing its biological activity and drug-like properties. Key areas for modification and their potential impact are outlined below:

| Modification Site | Potential Impact on Biological Activity |

| Substituents on the Benzene Ring | Can modulate electronic properties, solubility, and metabolic stability. Electron-withdrawing or -donating groups can influence the acidity of the amino group and the zinc-binding affinity in HDAC inhibitors. |

| Modifications of the 2-Amino Group | Acylation or alkylation of the amino group can alter its hydrogen bonding capacity and steric profile, potentially shifting the target profile from HDACs to other enzymes like kinases. |

| Stereochemistry of the Cyclopentyl Ring | If substituents are introduced on the cyclopentyl ring, their stereochemistry can significantly impact the binding affinity and selectivity for the target protein. |

| Bioisosteric Replacement of the Cyclopentyl Ring | Replacing the cyclopentyl ring with other cyclic or acyclic moieties can fine-tune the compound's lipophilicity, conformational flexibility, and overall pharmacokinetic profile. |

graph TD { A[Core Scaffold: 2-amino-N-cyclopentylbenzamide] --> B{SAR-driven Optimization}; B --> C[Substituents on Benzene Ring]; B --> D[Modification of 2-Amino Group]; B --> E[Stereochemistry of Cyclopentyl Ring]; B --> F[Bioisosteric Replacements]; C --> G[Improved Potency & Selectivity]; D --> G; E --> G; F --> G; G --> H[Lead Compound];subgraph "Chemical Space Exploration" C; D; E; F; end subgraph "Desired Outcomes" G; H; end

A[style="fill:#4285F4, font-color:#FFFFFF"] H[style="fill:#34A853, font-color:#FFFFFF"]B[shape=diamond, style="filled", fillcolor="#FBBC05"] }

Caption: Structure-Activity Relationship (SAR) Workflow.

Future Directions and Concluding Remarks

The 2-amino-N-cyclopentylbenzamide scaffold represents a compelling starting point for the development of novel therapeutics. While its potential as an HDAC inhibitor is strongly suggested by the extensive research on related 2-aminobenzamides, the unique properties imparted by the N-cyclopentyl group warrant further investigation into a broader range of biological targets.

Key areas for future research include:

-

Synthesis and screening of a focused library of 2-amino-N-cyclopentylbenzamide derivatives against a panel of cancer cell lines and relevant enzymes (HDACs, kinases).

-

In-depth mechanistic studies to elucidate the precise molecular targets and pathways modulated by active compounds.

-

Optimization of pharmacokinetic properties through systematic SAR studies to identify candidates with favorable ADME profiles for in vivo evaluation.

-

Exploration of therapeutic potential beyond oncology , including in areas such as neurodegenerative disorders and infectious diseases.

This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this promising chemical space. The convergence of a privileged scaffold with a functionally important substituent creates a rich field of opportunities for the discovery of next-generation therapeutics.

References

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]

-

Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. NIH. [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [Link]

-

Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... ResearchGate. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. [Link]

- US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents.

-

Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. PubMed. [Link]

-

Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. PubMed. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]

- CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents.

-

(PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

-

Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]

-

2-AMINOPYRIDINE SUBSTITUTED HETEROCYCLES AS INHIBITORS OF CELLULAR PROLIFERATION - Patent 1590341. EPO. [Link]

-

2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. [Link]

-

Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed. [Link]

- US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes - Google Patents.

-

Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. PubMed. [Link]

-

Special Issue : Design and Study of Kinase Inhibitors. MDPI. [Link]

- CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents.

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

-

isatoic anhydride condensation - Powered by XMB 1.9.11. Sciencemadness Discussion Board. [Link]

-

Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. PMC - NIH. [Link]

- US3133924A - Amino-substituted cyclobutane carboxamides - Google Patents.

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. [Link]

-

Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][7][8]Triazole Derivatives. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-cyclopentylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-cyclopentylbenzamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring an aromatic amine, an amide linkage, and a cycloalkyl group, suggests a molecular profile that could interact with various biological targets. A thorough understanding of its physicochemical properties is paramount for any research and development endeavor, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of 2-amino-N-cyclopentylbenzamide, offering both theoretical insights and practical, field-proven methodologies for its characterization.

I. Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for evaluating its physicochemical properties.

The chemical structure of 2-amino-N-cyclopentylbenzamide is characterized by a benzamide core with an amino group at the 2-position of the phenyl ring and a cyclopentyl group attached to the amide nitrogen.

| Identifier | Value |

| IUPAC Name | 2-amino-N-cyclopentylbenzamide |

| Molecular Formula | C₁₂H₁₆N₂O |

| Canonical SMILES | C1CCC(C1)NC(=O)C2=CC=CC=C2N |

| InChI | InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15) |

| Molecular Weight | 204.27 g/mol |

digraph "2-amino-N-cyclopentylbenzamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="1,1.5!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="0.75,-1!"]; C4 [label="C", pos="-0.75,-1!"]; C5 [label="C", pos="-1.5,0!"]; C6 [label="C", pos="-1,1.5!"]; N2 [label="N", pos="-2,2.5!"]; C7 [label="C", pos="2,2.5!"]; O1 [label="O", pos="2,-2.5!"]; N3 [label="N", pos="3,0!"]; C8 [label="C", pos="4,0!"]; C9 [label="C", pos="4.5,1.5!"]; C10 [label="C", pos="3.5,2.5!"]; C11 [label="C", pos="2.5,1.5!"];

// Edges for the benzene ring edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the substituents C6 -- N2; C1 -- C7; C7 -- O1 [style=double]; C7 -- N3; N3 -- C8;

// Edges for the cyclopentyl group C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C8;

// Hydrogen atoms (implied) }

Caption: 2D Chemical Structure of 2-amino-N-cyclopentylbenzamide.

II. Predicted Physicochemical Properties

In the absence of direct experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are useful for guiding experimental design and prioritizing compounds in a drug discovery pipeline. The following properties have been predicted using established algorithms and comparison with structurally similar compounds.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water Partition Coefficient) | 2.5 ± 0.5 | Lipophilicity; affects absorption, membrane permeability, and protein binding. |

| Aqueous Solubility (logS) | -3.0 ± 0.7 | Bioavailability; crucial for oral drug delivery and formulation. |

| pKa (Acid Dissociation Constant) | Basic (amine): 3.5 ± 0.5; Acidic (amide): 16.0 ± 1.0 | Ionization state at physiological pH; influences solubility, permeability, and receptor interaction. |

| Hydrogen Bond Donors | 2 | Potential for intermolecular interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Potential for intermolecular interactions with biological targets. |

| Rotatable Bonds | 2 | Molecular flexibility; influences binding affinity and conformation. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | A surrogate for membrane permeability. |

Note: These values are in-silico predictions and require experimental verification.

III. Experimental Determination of Physicochemical Properties

The following section details the standard, robust protocols for the experimental determination of the key physicochemical properties of 2-amino-N-cyclopentylbenzamide. Adherence to these methodologies ensures data integrity and reproducibility.

A. Melting Point Determination

The melting point is a fundamental physical property indicative of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method [1][2]

-

Sample Preparation: Ensure the 2-amino-N-cyclopentylbenzamide sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, a rapid heating run can be performed to approximate the melting point.

-

Slow Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is within 20 °C of the expected melting point.[1]

-

Observation and Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.[1]

B. Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The following protocol is based on the OECD Guideline 105 for Testing of Chemicals.[3][4][5]

Protocol: Shake-Flask Method (OECD 105) [3][5]

-

Preparation of Saturated Solution: Add an excess amount of 2-amino-N-cyclopentylbenzamide to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any undissolved particles.

-

Quantification: Analyze the concentration of 2-amino-N-cyclopentylbenzamide in the clear aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Experimental workflow for solubility determination.

C. pKa Determination

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. For 2-amino-N-cyclopentylbenzamide, the aromatic amine is expected to be the primary basic center.

Protocol: Potentiometric Titration [6][7][8]

-

Sample Preparation: Dissolve a precisely weighed amount of 2-amino-N-cyclopentylbenzamide in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low). A typical concentration is around 1 mM.[6][7]

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic pKa, or a strong base (e.g., 0.1 M NaOH) for an acidic pKa.[6][7] Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[9] Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.[9]

D. logP (Octanol/Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for its determination, as outlined in OECD Guideline 107.[10]

Protocol: Shake-Flask Method (OECD 107) [10]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of 2-amino-N-cyclopentylbenzamide in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of pre-saturated water in a separatory funnel. The volume ratio of the two phases should be adjusted based on the expected logP.

-

Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of 2-amino-N-cyclopentylbenzamide in both the n-octanol and the aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for experimental logP determination.

IV. Conclusion

The physicochemical properties of 2-amino-N-cyclopentylbenzamide are critical to its potential as a lead compound in drug discovery. This guide has provided a framework for understanding and determining these properties, combining in-silico predictions with established, robust experimental protocols. While computational methods offer valuable initial insights, the experimental verification of properties such as melting point, solubility, pKa, and logP is essential for accurate compound characterization and the successful progression of any research and development program. The methodologies outlined herein represent the standards in the field and will enable researchers to generate high-quality, reliable data for 2-amino-N-cyclopentylbenzamide.

References

-

PubChem. 2-Amino-N-butylbenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-cyclopentylbenzamide. National Center for Biotechnology Information. [Link]

-

Chemaxon. Calculators & Predictors. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). [Link]

-

University of Calgary. Melting point determination. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995). [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

PubChem. N-Cyclopentyl-2-[(4-methyl-1-oxopentyl)amino]benzamide. National Center for Biotechnology Information. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

European Chemicals Agency. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline. [Link]

-

Scymaris. Water Solubility. [Link]

-

Westlab Canada. Measuring the Melting Point. (2023). [Link]

-

East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. [Link]

-

ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020). [Link]

-

Pure. OECD GUIDELINES FOR TESTING CHEMICALS. (2009). [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

World Health Organization. 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia. (2023). [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ResearchGate. High-throughput determination of octanol/water partition coefficients using a shake-flask method and novel two-phase solvent system. [Link]

-

PubChem. 2-amino-N,N-dimethylpropanamide. National Center for Biotechnology Information. [Link]

-

IUCLID. E.4.10. [4.9] Solubility in organic solvents / fat solubility. [Link]

-

Molinspiration Cheminformatics. Molinspiration. [Link]

-

PubChem. 2-Amino-N-methylpropanamide. National Center for Biotechnology Information. [Link]

-

Oxford Academic. VOLPES: an interactive web-based tool for visualizing and comparing physicochemical properties of biological sequences. (2019). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. filab.fr [filab.fr]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

Introduction: The Benzamide Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Structural Analogs of 2-amino-N-cyclopentylbenzamide: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

The benzamide moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] The core structure, consisting of a benzene ring attached to an amide group, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific subclass: 2-amino-N-cyclopentylbenzamide and its structural analogs. The presence of the amino group at the ortho position and a cyclopentyl ring on the amide nitrogen introduces specific steric and electronic features that are pivotal for biological activity. Understanding the interplay between these structural components is crucial for designing next-generation therapeutic agents with enhanced potency and selectivity.

Part 1: Synthesis Strategies for 2-Aminobenzamide Analogs

The synthesis of 2-aminobenzamide derivatives can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitutions required on the aromatic ring or the amide nitrogen.

Primary Synthetic Route: Ring Opening of Isatoic Anhydride

One of the most common and efficient methods for synthesizing 2-aminobenzamide derivatives involves the reaction of isatoic anhydride (ISA) with a suitable amine.[2][3] This method is often high-yielding and can be performed under both conventional heating and microwave-assisted conditions, the latter being a time-efficient and environmentally friendly alternative.[2]

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired 2-aminobenzamide product.

Alternative Synthetic Pathways

While the ISA route is prevalent, other methods offer flexibility for creating diverse analogs. A review of synthetic approaches highlights several viable starting materials[4]:

-

From o-Aminobenzoic Acids: Direct amidation of o-aminobenzoic acid with an amine using coupling agents.

-

From o-Aminobenzoyl Halides: Acylation of an amine with a more reactive o-aminobenzoyl halide.[5]

-

From Quinazolinones: Ring-opening reactions of quinazolinone precursors.

These alternative routes can be particularly useful when specific functional groups on the starting materials are incompatible with the conditions of the isatoic anhydride method.

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminobenzamide analogs is highly dependent on their three-dimensional structure and the nature of their functional groups. SAR studies are essential to understand how modifications to the core scaffold influence therapeutic efficacy.

-

Phenyl Ring Modifications (R1): Substituting the benzamide ring can dramatically alter activity. For example, in a study of bis-benzamides, a nitro group at the N-terminus was found to be essential for biological activity.[6] The addition of electron-withdrawing or electron-donating groups can influence the molecule's interaction with target proteins and affect its overall lipophilicity, thereby impacting cell permeability and metabolic stability.

-

N-Amide Substituent Variations (R2): The cyclopentyl group in the parent molecule provides a balance of hydrophobicity and a defined conformational constraint.

-

Cyclic vs. Acyclic: Replacing the cyclopentyl ring with other cyclic (e.g., cyclohexyl) or acyclic alkyl groups can modulate potency.[7] For instance, studies on related benzamides have shown that varying alkyl groups can lead to potent compounds with IC50 values in the nanomolar range for antiproliferative activity.[6]

-

Aromatic Substituents: Analogs with N-phenethyl groups have been synthesized and shown to have potential as spasmolytic agents for treating Irritable Bowel Syndrome (IBS).[8]

-

-

2-Amino Group Modifications (R3): The primary amino group at the ortho position is a critical pharmacophore. It can act as a hydrogen bond donor, which is often crucial for anchoring the molecule within a receptor's binding site.[9]

-

Intramolecular Hydrogen Bonding: This amino group can form an intramolecular hydrogen bond with the amide carbonyl oxygen, influencing the molecule's conformation and potentially creating "closed" pharmacophore sites that can reduce certain biological activities, such as antimicrobial effects.[2]

-

N-Alkylation: N-methylation of amino groups in other complex molecules has been shown to influence stability against degradation, a strategy that could be applied here.[10]

-

Part 3: Biological Activities and Therapeutic Landscape

Structural analogs of 2-amino-N-cyclopentylbenzamide have been investigated for a multitude of therapeutic applications, leveraging the versatility of the benzamide scaffold.

| Therapeutic Area | Biological Activity | Key Structural Features | Mechanism of Action (Hypothesized) | References |